Cloprostenol Exhibits 36-Fold Higher FP Receptor Potency than Native PGF2α in Phosphoinositide Turnover Assays
In a direct comparative study using a phosphoinositide (PI) turnover assay in A7r5 rat vascular smooth muscle cells, cloprostenol demonstrated significantly higher potency at the FP receptor compared to the natural agonist PGF2α. Cloprostenol was identified as the most potent prostaglandin tested in this model [1].
| Evidence Dimension | FP Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.84 ± 0.06 nM |
| Comparator Or Baseline | PGF2α (30.9 ± 2.82 nM) |
| Quantified Difference | Approximately 36.8-fold more potent |
| Conditions | A7r5 rat aorta smooth muscle cell line; Phosphoinositide (PI) turnover assay |
Why This Matters
This data supports the selection of cloprostenol for studies requiring maximal FP receptor activation at minimal concentrations, reducing potential off-target effects associated with higher doses of less potent agonists like native PGF2α.
- [1] Griffin BW, et al. Pharmacological Characterization of an FP Prostaglandin Receptor on Rat Vascular Smooth Muscle Cells (A7r5) Coupled to Phosphoinositide Turnover and Intracellular Calcium Mobilization. J Pharmacol Exp Ther. 1997;281(2):845-854. View Source
